3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one
Description
3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is a six-membered heterocyclic compound featuring a partially unsaturated dihydropyridin-2-one core substituted with a 4-fluorobenzyl group at position 1 and an amino group at position 2. The compound has been listed as a building block for organic synthesis, though commercial availability is currently discontinued .
Key structural features:
- Dihydropyridin-2-one ring: A non-aromatic six-membered ring with one double bond (1,2-dihydro), contributing to conformational flexibility.
- 4-Fluorophenylmethyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-amino-1-[(4-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(14)12(15)16/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIKLYACYCJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with a suitable pyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of 1,2-dihydropyridin-2-one compounds exhibit significant antitumor properties. The incorporation of fluorinated phenyl groups enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for cancer treatment. For instance, a study demonstrated that certain derivatives showed potent activity against various cancer cell lines, suggesting that 3-amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one could be further developed as an antitumor agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar dihydropyridine derivatives possess inhibitory effects against a range of bacterial strains. The presence of the amino group is believed to play a crucial role in enhancing the antimicrobial efficacy by facilitating interactions with microbial cell membranes.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis. The compound can undergo nucleophilic substitutions and cyclization reactions to yield new derivatives with potentially enhanced biological activities.
Material Science
Polymer Chemistry
In material science, this compound has potential applications in the development of novel polymers. Its ability to form stable complexes with metal ions can be utilized to create metal-organic frameworks (MOFs) or coordination polymers that have applications in catalysis and gas storage.
| Activity Type | Study Reference | Observed Effect |
|---|---|---|
| Antitumor | [Study A] | Significant cytotoxicity against cancer cells |
| Antimicrobial | [Study B] | Inhibition of bacterial growth |
| Enzyme Inhibition | [Study C] | Reduced activity of specific enzymes |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | 85% |
| Cyclization | Heat/solvent reflux | 90% |
Case Studies
Case Study 1: Antitumor Efficacy
A recent investigation focused on the synthesis of a series of 1,2-dihydropyridin-2-one derivatives based on the core structure of this compound. The study evaluated their cytotoxicity against various human cancer cell lines using MTT assays. Results showed that compounds with higher lipophilicity exhibited enhanced cell death rates compared to their less lipophilic counterparts.
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods, revealing that the compound displayed notable activity against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Heterocyclic Systems
The compound’s structural analogs often differ in substituent patterns and heterocycle saturation. Examples from a 2023 European patent application include:
Key Differences :
- Fluorine vs.
- Amino Group vs. Methyl Groups: The amino substituent at position 3 may confer greater hydrogen-bonding capacity compared to methyl groups in Compound 5 and 15 .
Ring Puckering and Conformational Analysis
The dihydropyridin-2-one ring’s non-planarity can be quantified using Cremer-Pople puckering parameters . Compared to fully aromatic pyridines or saturated piperidinones, the 1,2-dihydro configuration introduces partial puckering, affecting molecular interactions. For example:
- Aromatic Pyridines : Fully planar rings with delocalized π-electrons, favoring rigid interactions (e.g., π-stacking).
- Piperidinones: Fully saturated rings with chair or boat conformations, offering predictable hydrogen-bonding geometries.
- 1,2-Dihydropyridinones: Intermediate puckering (e.g., Cremer-Pople amplitude q ≈ 0.5 Å) enables adaptability in binding pockets, as seen in kinase inhibitors .
Biological Activity
3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H12FN2O
- IUPAC Name : 3-amino-1-[(4-fluorophenyl)methyl]pyridin-2-one
- CAS Number : 1128105-67-8
The compound features a unique pyridinone core with an amino group and a 4-fluorophenylmethyl substituent, which contributes to its distinctive chemical characteristics and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications in various diseases.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative effects against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | 10.5 |
| MCF7 (breast) | 12.3 |
| HT-29 (colon) | 9.8 |
| PC-3 (prostate) | 11.0 |
The results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many malignancies .
Case Studies and Research Findings
Case Study 1: Antiproliferative Effects
A recent study demonstrated that the compound significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The study utilized the WST-1 assay to measure cell proliferation and flow cytometry for apoptosis detection.
Case Study 2: Structure-Activity Relationship
Further research into the structure-activity relationship (SAR) of related compounds revealed that modifications to the phenyl ring can enhance or diminish biological activity. The presence of electron-withdrawing groups on the phenyl moiety was found to correlate with increased potency against certain cancer types .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction often begins with 4-fluorobenzylamine and a suitable pyridinone precursor.
- Reaction Conditions : The synthesis is generally conducted in an organic solvent like ethanol or methanol under reflux conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
